
(6-Methylpiperidin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6-Methylpiperidin-2-yl)methanol” is a chemical compound with the formula C7H15NO. It has a molecular weight of 129.2 g/mol . This compound is used for research and development purposes .
Molecular Structure Analysis
The InChI code for “(6-Methylpiperidin-2-yl)methanol” is 1S/C7H15NO/c1-6-3-2-4-7(5-9)8-6/h6-9H,2-5H2,1H3 . This indicates the presence of 7 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom in the molecule.Physical And Chemical Properties Analysis
“(6-Methylpiperidin-2-yl)methanol” should be stored at temperatures between 0-8°C .Scientific Research Applications
Synthesis and Chemical Properties
(6-Methylpiperidin-2-yl)methanol is a compound that has seen varied applications in the field of chemistry, particularly in synthesis and characterization. A study demonstrates the synthesis of structurally related compounds, emphasizing the importance of (6-Methylpiperidin-2-yl)methanol in creating novel chiral ligands like [(2S,4R)-1-cyclohexyl-4-methylpiperidin-2-yl]methanol. These ligands exhibit unique behaviors in stereoselective reactions, highlighting their potential in asymmetric catalysis (Alvarez-Ibarra et al., 2010). Another study details the unexpected synthesis and crystal structure of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol from a reaction involving (6-Methylpiperidin-2-yl)methanol. The findings underscore the compound's role in forming structurally unique molecules, which are stabilized by intramolecular hydrogen bonds, underscoring the importance of (6-Methylpiperidin-2-yl)methanol in materials chemistry (Percino et al., 2005).
Applications in Catalysis and Chemical Reactions
(6-Methylpiperidin-2-yl)methanol has been instrumental in various catalytic processes and chemical reactions. For instance, it has been used in the Ru-catalyzed selective catalytic methylation and methylenation reactions, employing methanol as the C1 source. This showcases the compound's versatility in facilitating significant chemical transformations (Biswas & Srimani, 2021). Another study highlights the coordination chemistry of 6-methylpyridine-2-methanol with divalent first-row transition metal salts, exploring the formation of hydrogen-bonded helicates. This research points towards its potential in constructing intricate molecular architectures, relevant in materials science and molecular recognition (Telfer et al., 2008).
Biological Applications and Biotechnology
In the realm of biotechnology, (6-Methylpiperidin-2-yl)methanol's derivative, methanol, is a significant substrate for the production of chemicals and fuels. Notably, engineered methylotrophic E. coli has been utilized to convert methanol into valuable metabolites, demonstrating the potential of (6-Methylpiperidin-2-yl)methanol derivatives in synthetic biology and metabolic engineering (Whitaker et al., 2017). Another study involving Corynebacterium glutamicum showcases the bioconversion of methanol into the polyamide building block cadaverine, underlining the potential of methanol (and its related compounds) in sustainable industrial biotechnology (Lessmeier et al., 2015).
Safety and Hazards
The compound is associated with certain hazards. The hazard statements include H302 (Harmful if swallowed), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P310 (Immediately call a POISON CENTER or doctor/physician), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P302+350 (IF ON SKIN: Gently wash with plenty of soap and water), and P301+330+331 (IF SWALLOWED: Rinse mouth. Do NOT induce vomiting) .
properties
IUPAC Name |
(6-methylpiperidin-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6-3-2-4-7(5-9)8-6/h6-9H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYHYFOCJMWAQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenyl-5-morpholino[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2521567.png)
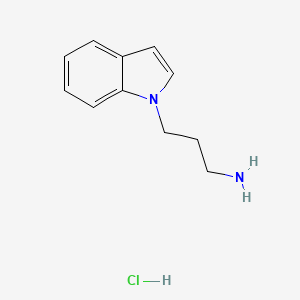
![3-chloro-N-({3-[5-(methylamino)-1,3,4-thiadiazol-2-yl]-4,5-dihydro-5-isoxazolyl}methyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2521572.png)
![(1-Methoxycyclobutyl)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2521573.png)
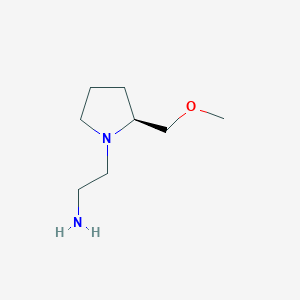
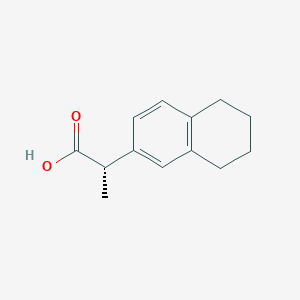
![2-[2-(1,1-Dioxo-1lambda6-thiolan-3-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2521576.png)
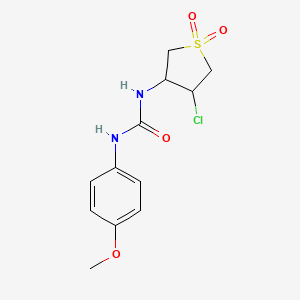
![3-Bromo-2-(4-chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2521579.png)
![1-[(4-Chlorophenyl)sulfanyl]-3-{4-[3-(trifluoromethyl)phenyl]piperazino}-2-propanol](/img/structure/B2521580.png)
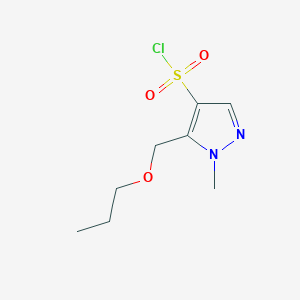
![[2-(4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)-2-oxoethyl] 4-formylbenzoate](/img/structure/B2521583.png)
![3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2521584.png)
![Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/no-structure.png)